molecular formula C17H10O7 B125279 5-Acetyl Rhein CAS No. 875535-35-6

5-Acetyl Rhein

Cat. No.: B125279
CAS No.: 875535-35-6
M. Wt: 326.26 g/mol
InChI Key: YBGHQNHYFJYUHT-UHFFFAOYSA-N
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Description

5-Acetyl Rhein, also known as this compound, is a useful research compound. Its molecular formula is C17H10O7 and its molecular weight is 326.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

5-Acetyl Rhein, primarily found in traditional Chinese medicine herbs like rhubarb, has been shown to exhibit significant anti-cancer properties. In one study, Rhein was found to induce apoptosis in human promyelocytic leukemia cells (HL-60) via a reactive oxygen species-independent mitochondrial death pathway (Lin, Fujii, & Hou, 2003). Another study confirmed Rhein's ability to modulate superoxide anion production in human neutrophils, which may contribute to its overall therapeutic activity, including anti-cancer effects (Mian et al., 1987).

Oxidative Stress and Apoptosis

Rhein has been shown to induce oxidative stress and apoptosis in various cell types. A study demonstrated that Rhein induces oxidative stress and apoptosis in mouse blastocysts, which has implications for its use in antitumor treatments (Huang & Chan, 2017).

Pharmacological Activities

Rhein's broad pharmacological activities, including hepatoprotective, nephroprotective, anti-inflammatory, antioxidant, and antimicrobial activities, were extensively reviewed, highlighting its potential as a medicinal agent (Zhou et al., 2015).

Impact on Cellular Mechanisms

Studies have shown that Rhein can impact various cellular mechanisms, such as inhibiting activator protein-1 activation and cell transformation, thus preventing carcinogenesis through a JNK-dependent pathway (Lin, Li, Fujii, & Hou, 2003).

Drug Synthesis and Metabolism

Research into the synthesis of Rhein provides insights into its production and potential uses in pharmacology (Gallagher et al., 1994). Additionally, the study of its metabolite activation, particularly regarding hepatotoxicity, highlights important considerations for its clinical applications (He et al., 2015).

Reversing Drug Resistance

Rhein has been found to reverse drug resistance in liver cancer cells by inhibiting energy metabolism and inducing mitochondrial permeability transition pore opening, providing a new approach to treating resistant cancers (Wu et al., 2018).

Renal Lesion and Dyslipidemia Amelioration

A study demonstrated that Rhein ameliorates renal lesions and dyslipidemia, offering potential therapeutic benefits for diabetic nephropathy (Gao et al., 2010).

Renoprotection and Bone Injury Protection

Rhein also exhibits renoprotective properties, which include reversing renal Klotho deficiency and protecting against kidney and bone injuries in chronic kidney disease (Zhang et al., 2017).

Mechanism of Action

Target of Action

5-Acetyl Rhein, a derivative of Rhein, is a major medicinal ingredient isolated from several traditional Chinese medicines . The primary targets of Rhein are related to its anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The pathways related to the targets of Rhein are initiated by the membrane receptor .

Mode of Action

Rhein interacts with its targets through multiple pathways which contain close interactions . The MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .

Biochemical Pathways

The mechanism of Rhein involves multiple pathways which contain close interactions . From the overall perspective, the pathways which are related to the targets of Rhein, are initiated by the membrane receptor . Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Pharmacokinetics

The absorption of Rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration . After oral administration of Rhein at various doses in rats, Rhein had different plasma pharmacokinetic properties .

Result of Action

Rhein has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It has been observed to produce DNA damage and suppress DNA repair in cancer cells . It induces apoptosis via ER stress, calcium, and mitochondria mediated pathways . Rhein also prevents cancer cell invasion into systemic circulation by preventing angiogenesis and breakdown of the extracellular matrix .

Action Environment

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 5-Acetyl Rhein . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

While specific future directions for 5-Acetyl Rhein are not detailed in the literature, research on related compounds such as Rhein is ongoing, with a focus on understanding their pharmacological mechanisms of action from a systematic and holistic perspective .

Biochemical Analysis

Cellular Effects

Rhein, an active anthraquinone ingredient, has been shown to have various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . It is plausible that 5-Acetyl Rhein may exert similar effects on various types of cells and cellular processes.

Molecular Mechanism

Rhein’s mechanism involves multiple pathways which contain close interactions . It is initiated by the membrane receptor, then MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar temporal effects.

Dosage Effects in Animal Models

Rhein has been shown to have beneficial effects on animal models of Diabetic Nephropathy , suggesting that this compound may have similar dosage effects.

Metabolic Pathways

Rhein is known to block the two parallel pathways of MAPK and PI3K-AKT signaling pathways , suggesting that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Rhein is known to be a lipophilic anthraquinone , suggesting that this compound may have similar properties and could interact with various transporters or binding proteins.

Subcellular Localization

Given the lipophilic nature of Rhein , it is plausible that this compound may also localize to similar subcellular compartments.

Properties

IUPAC Name

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGHQNHYFJYUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433463
Record name 5-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875535-35-6
Record name 5-Acetyl Rhein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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